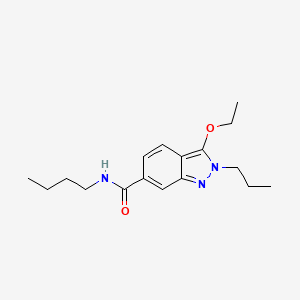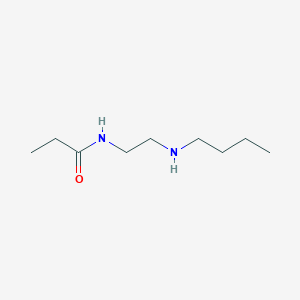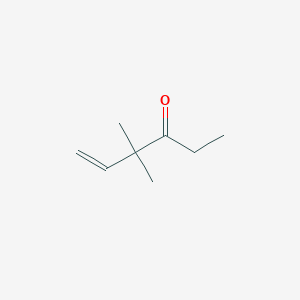
Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) is a complex organometallic compound that belongs to the family of porphyrin-based rhodium complexes Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrin, is synthesized through the condensation of pyrrole with 2,4,6-trimethylbenzaldehyde under acidic conditions.
Metalation with Rhodium: The porphyrin ligand is then reacted with a rhodium precursor, such as rhodium(III) chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Esterification: The final step involves the esterification of the porphyrin-rhodium complex with ethyl iodide to form Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
化学反応の分析
Types of Reactions
Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in organic solvents like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various ligands such as phosphines, amines, or halides; reactions are conducted in organic solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium-oxo complexes, while reduction can lead to the formation of rhodium-hydride species.
科学的研究の応用
Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) has a wide range of scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Photocatalysis: Due to its porphyrin core, the compound exhibits photocatalytic properties and is used in photochemical reactions and solar energy conversion.
Biomedical Research: The compound is studied for its potential in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and sensors.
作用機序
The mechanism of action of Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a catalytic site, while the porphyrin ligand provides stability and enhances reactivity. In photocatalysis, the compound absorbs light energy, leading to the generation of excited states that participate in redox reactions.
類似化合物との比較
Similar Compounds
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetramesitylporphyrin
Uniqueness
Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) is unique due to the presence of the ethyl group and the specific substitution pattern on the porphyrin ring. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis, photocatalysis, and biomedical research.
特性
分子式 |
C58H57N4Rh |
|---|---|
分子量 |
913.0 g/mol |
IUPAC名 |
ethane;rhodium(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C56H52N4.C2H5.Rh/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;1-2;/h13-28H,1-12H3;1H2,2H3;/q-2;-1;+3 |
InChIキー |
AKSFFBAJVSEBFN-UHFFFAOYSA-N |
正規SMILES |
C[CH2-].CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


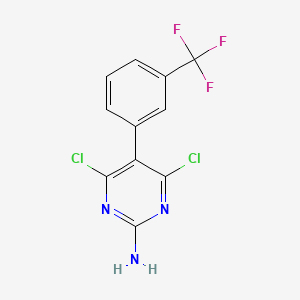
![Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate](/img/structure/B13103874.png)
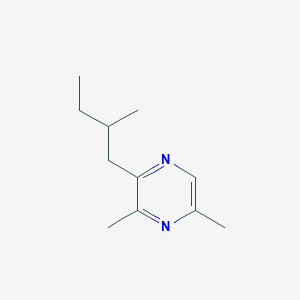
![4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)
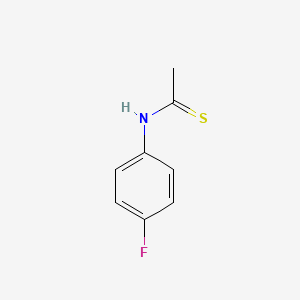
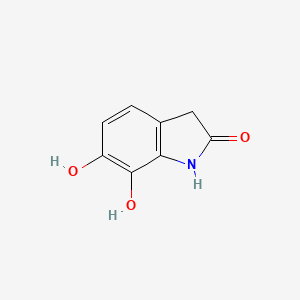
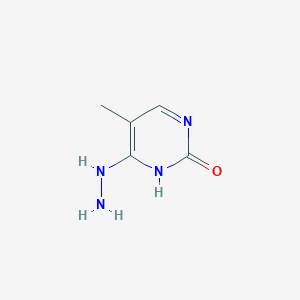

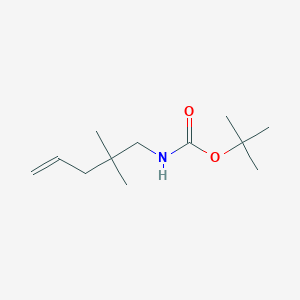
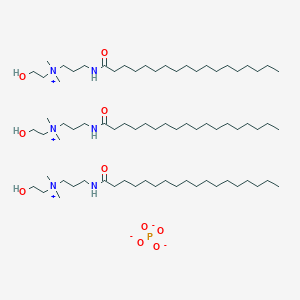
![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)
